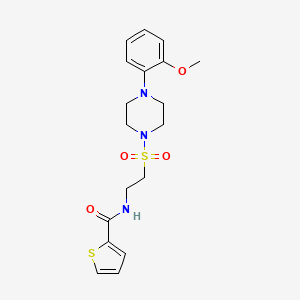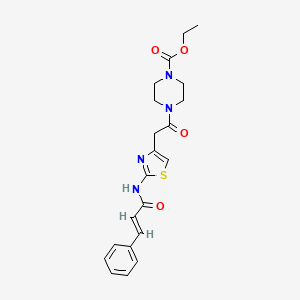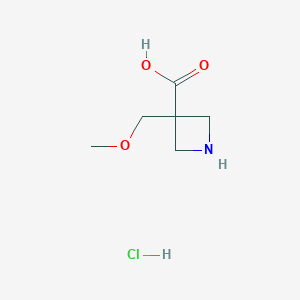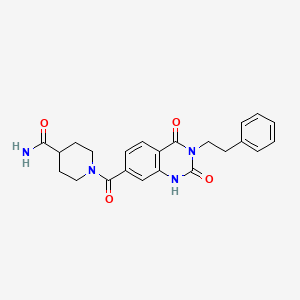
N-(2-((4-(2-metoxifenil)piperazin-1-il)sulfonil)etil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C24H27N3O2 . It is a derivative of 1-(2-substituted-phenyl)piperazines . The compound has a molecular weight of 389.5 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity . The structural development is supported by molecular modeling studies .
Molecular Structure Analysis
The piperazine ring in the compound adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area of the compound is 44.8 Ų .
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .
Result of Action
The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide in lab experiments is its high selectivity and potency as a 5-HT6 receptor antagonist. This makes it an ideal tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide. One of the areas of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying its cognitive-enhancing effects and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves the reaction of 4-(2-methoxyphenyl)piperazine with 2-chloroethylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
Antagonista del receptor alfa1-adrenérgico
Este compuesto se ha estudiado como un posible antagonista de los receptores alfa1-adrenérgicos . Los receptores alfa1-adrenérgicos se encuentran entre los receptores acoplados a proteína G más estudiados y son un objetivo importante para el tratamiento de diversas afecciones neurológicas . El compuesto mostró afinidad alfa1-adrenérgica en el rango de 22 nM a 250 nM .
Tratamiento de trastornos cardíacos
La activación o el bloqueo de los receptores adrenérgicos es un enfoque terapéutico principal para el tratamiento de numerosos trastornos, como la hipertrofia cardíaca, la insuficiencia cardíaca congestiva, la hipertensión, la angina de pecho y las arritmias cardíacas .
Tratamiento de trastornos respiratorios
Este compuesto podría usarse potencialmente en el tratamiento de trastornos respiratorios como el asma y la anafilaxia .
Tratamiento del hipertiroidismo
El hipertiroidismo, una condición en la que la glándula tiroides produce una cantidad excesiva de hormona tiroidea, podría tratarse potencialmente con este compuesto .
Tratamiento de la depresión
La depresión, una enfermedad médica común y grave que afecta negativamente la forma en que te sientes, la forma en que piensas y la forma en que actúas, podría tratarse potencialmente con este compuesto .
Tratamiento de la hiperplasia prostática benigna
La hiperplasia prostática benigna, una afección en los hombres en la que la glándula prostática está agrandada y no es cancerosa, podría tratarse potencialmente con este compuesto .
Análisis Bioquímico
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction with AChE suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been found to influence cell function by modulating neurotransmission . It has been observed to impact cell signaling pathways and gene expression, particularly in relation to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide exerts its effects through binding interactions with biomolecules such as AChE . This interaction leads to the inhibition of AChE, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
It has been observed to exert long-term effects on cellular function, particularly in relation to neurotransmission .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKDSNBVBDZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)

![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)

![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)
![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)
![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
